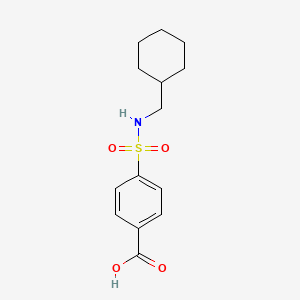

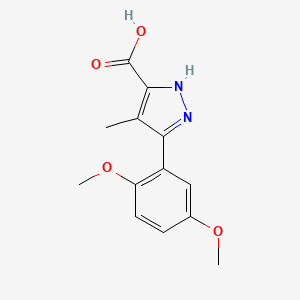

4-fluoro-7-methyl-1H-indole-2-carboxylic Acid

Overview

Description

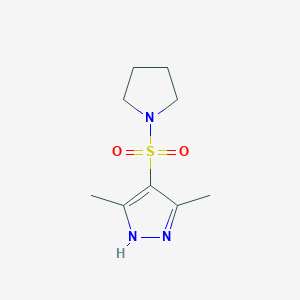

4-fluoro-7-methyl-1H-indole-2-carboxylic Acid is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indole derivatives have been found in many important synthetic drug molecules and have been used for the treatment of various disorders in the human body . The indole nucleus is known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons .

Synthesis Analysis

Indole derivatives can be synthesized using various methods. For instance, modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, etc., have been reported .Molecular Structure Analysis

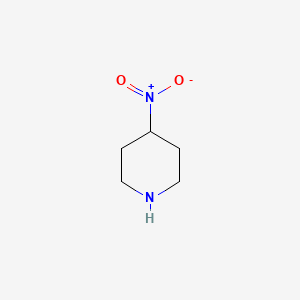

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds .Physical And Chemical Properties Analysis

The molecular formula of 4-fluoro-7-methyl-1H-indole-2-carboxylic Acid is C10H8FNO2 and its molecular weight is 193.17 .Scientific Research Applications

Synthesis and Chemical Properties

A review on indole synthesis highlighted the significance of indole derivatives, including compounds structurally related to "4-fluoro-7-methyl-1H-indole-2-carboxylic Acid," in organic chemistry. These compounds are crucial for developing new synthetic routes and have broad applications due to their biological activities (Taber & Tirunahari, 2011). The review emphasizes the diverse methods for synthesizing indoles, potentially applicable to synthesizing "4-fluoro-7-methyl-1H-indole-2-carboxylic Acid" and exploring its properties.

Environmental and Biological ApplicationsResearch on the microbial degradation of polyfluoroalkyl chemicals, which are structurally related to fluorinated indole derivatives, suggests a growing interest in understanding how these compounds interact with the environment and biota. This interest extends to studying the environmental fate, degradation pathways, and potential bioaccumulative properties of such compounds (Liu & Mejia Avendaño, 2013). Insights from these studies can inform the environmental impact assessment of "4-fluoro-7-methyl-1H-indole-2-carboxylic Acid."

Drug Synthesis and Biotechnology

Levulinic acid's review as a key biomass-derived building block for synthesizing various chemicals, including drugs, provides a model for utilizing "4-fluoro-7-methyl-1H-indole-2-carboxylic Acid" in pharmaceutical synthesis. The flexibility and diverse reactivity of levulinic acid in drug synthesis underscore the potential of structurally complex acids like "4-fluoro-7-methyl-1H-indole-2-carboxylic Acid" in developing new therapeutics (Zhang et al., 2021).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

One source suggests that this compound has high gi absorption , which could impact its bioavailability.

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that they have a wide range of molecular and cellular effects .

Safety and Hazards

The safety data sheet for indole-2-carboxylic acid, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name |

4-fluoro-7-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-5-2-3-7(11)6-4-8(10(13)14)12-9(5)6/h2-4,12H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWFILNRMAXMMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)F)C=C(N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-7-methyl-1H-indole-2-carboxylic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride](/img/structure/B3164301.png)

![N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide](/img/structure/B3164323.png)